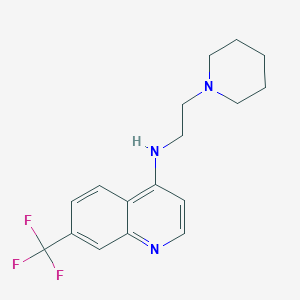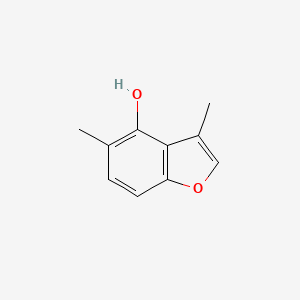
3,5-Dimethylbenzofuran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylbenzofuran-4-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of two methyl groups at the 3rd and 5th positions and a hydroxyl group at the 4th position on the benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylbenzofuran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2,4-dimethylphenol with an appropriate aldehyde or ketone in the presence of an acid catalyst can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. The use of catalysts such as trifluoroacetic anhydride (TFAA) and dimethylaminopyridine (DMAP) has been reported to enhance the efficiency of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethylbenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3,5-dimethylbenzofuran-4-one, while electrophilic substitution can introduce halogens, nitro groups, or alkyl groups at various positions on the benzene ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3,5-Dimethylbenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as lysozyme, which plays a role in bacterial cell wall degradation . The compound’s unique structure allows it to bind to these targets, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound with a simple benzofuran ring structure.
2-Methylbenzofuran: A derivative with a single methyl group at the 2nd position.
4-Hydroxybenzofuran: A derivative with a hydroxyl group at the 4th position.
Uniqueness
3,5-Dimethylbenzofuran-4-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
3,5-dimethyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-8-9(10(6)11)7(2)5-12-8/h3-5,11H,1-2H3 |
InChI-Schlüssel |
SGYUJWKSOFPMAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)OC=C2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


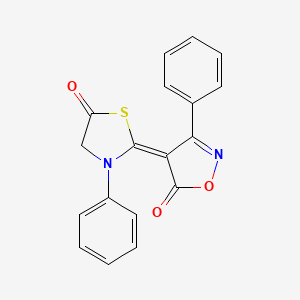
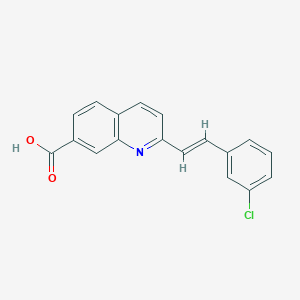
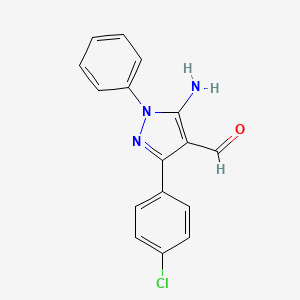
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)



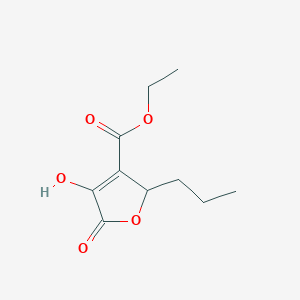
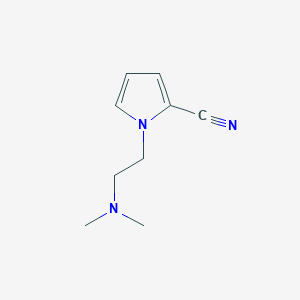

![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
